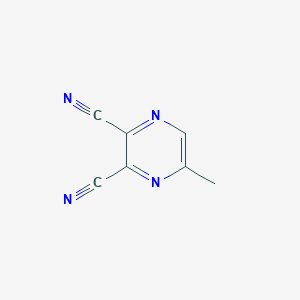

2,3-Dicyano-5-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c1-5-4-10-6(2-8)7(3-9)11-5/h4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYUBLSWHDYKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306304 | |

| Record name | 2,3-Dicyano-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52197-12-3 | |

| Record name | 52197-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dicyano-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dicyano-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Evolution of Pyrazine Chemistry in Contemporary Research

The study of pyrazine (B50134) chemistry began in the 19th century with some of the earliest recorded organic synthesis reactions. The Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879) are foundational methods that are still relevant today. wikipedia.org The first synthesis of a pyrazine compound was reported in 1844 by Laurent, who named the product "amarone"; it was later identified as 2,3,5,6-tetraphenylpyrazine. researchgate.net

For much of its history, research focused on the natural occurrence of pyrazines, particularly their contribution to the flavor and aroma of baked and roasted goods. wikipedia.org For instance, tetramethylpyrazine was discovered in cultures of Bacillus subtilis and is known for its distinct fermented soybean aroma. unimas.my The advent of advanced analytical techniques, such as coupled gas-liquid chromatography-mass spectrometry in the 1960s, greatly assisted in the identification of naturally occurring pyrazines in small quantities. e-bookshelf.de

Contemporary research has significantly broadened the scope of pyrazine chemistry. Modern synthetic strategies, including condensation reactions, ring closures, metal catalysis, and green chemistry approaches, have made a wide array of pyrazine derivatives accessible. unimas.myunimas.my This has facilitated their exploration in numerous applications beyond flavors and fragrances, most notably in the development of pharmaceuticals and advanced functional materials. chemimpex.comtandfonline.com The pyrazine scaffold is now a key component in compounds designed for applications ranging from agrochemicals to organic electronics. researchgate.netchemimpex.com

Positioning of 2,3 Dicyanopyrazine Derivatives As Versatile Intermediates and Functional Molecules

Within the broader family of pyrazines, 2,3-dicyanopyrazine derivatives have emerged as exceptionally versatile compounds in organic synthesis. chemimpex.comiucr.org Characterized by a pyrazine (B50134) ring substituted with two cyano groups at the 2- and 3-positions, these molecules possess unique electronic properties that make them valuable as both synthetic intermediates and functional materials. chemimpex.comrsc.org The powerful electron-withdrawing nature of the two cyano groups enhances the reactivity of the pyrazine ring, making it a key building block for more complex molecules. chemimpex.com

The synthesis of 2,3-dicyanopyrazines is commonly achieved through the condensation of diaminomaleonitrile (B72808) (DAMN), a tetramer of hydrogen cyanide, with various 1,2-dicarbonyl compounds. rsc.orgrsc.orgresearchgate.net This accessibility has spurred extensive investigation into their potential. As intermediates, they are crucial for producing a variety of heterocyclic compounds, including pharmaceuticals and agrochemicals like fungicides and herbicides. chemimpex.comlookchem.comsmolecule.comnih.gov

In the realm of materials science, 2,3-dicyanopyrazine derivatives are prized for their unique electronic and photophysical properties. They are integral to the creation of advanced materials such as conductive polymers, organic semiconductors, and materials with nonlinear optical (NLO) properties. chemimpex.comiucr.org Their derivatives are used as dyes and are key precursors in the synthesis of phthalocyanine (B1677752) analogues, an important class of coloring materials. iucr.orgnih.gov The strong fluorescence and large dipole moments of some pyrazine chromophores make them suitable for applications in organic light-emitting diodes (OLEDs) and as photoredox catalysts. rsc.orgrsc.orghanyang.ac.kr

Table 1: Key Application Areas of 2,3-Dicyanopyrazine Derivatives

| Application Area | Description | Key Findings & Examples |

| Pharmaceuticals | Serve as key intermediates in the synthesis of various therapeutic agents. chemimpex.comlookchem.com | Used in the development of anti-cancer agents and other drugs. chemimpex.com |

| Agrochemicals | Used in the formulation of herbicides and fungicides to enhance crop protection. chemimpex.comsmolecule.com | Derivatives have shown excellent herbicidal activity against weeds in various farming systems with minimal phytotoxicity to crops like rice. nih.gov |

| Materials Science | Act as building blocks for advanced functional materials, including polymers and coatings. chemimpex.com | Their chemical properties can improve the durability and resistance of materials. chemimpex.com |

| Organic Electronics | Utilized in the development of organic semiconductors for electronic devices. chemimpex.comiucr.org | Incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells to enhance performance. chemimpex.comhanyang.ac.kr |

| Dyes & Pigments | Serve as intermediates for synthesizing coloring matters, such as phthalocyanine dyes. iucr.orgnih.gov | Derivatives can be used to create fluorescent styryl dyes and tetrapyrazinoporphyrazines. rsc.orgresearchgate.net |

| Photoredox Catalysis | Push-pull chromophores derived from dicyanopyrazine act as efficient organic photoredox catalysts. rsc.org | These compounds exhibit broad absorption of visible light and excellent redox properties, making them effective in various photocatalytic reactions. rsc.org |

Overview of Key Research Domains for 2,3 Dicyano 5 Methylpyrazine

Cyclization Reactions of Dicarbonitrile Precursors

Cyclization reactions involving dinitrile precursors, particularly diaminomaleonitrile (DAMN), are a cornerstone in the synthesis of 2,3-dicyanopyrazines. DAMN, a tetramer of hydrogen cyanide, serves as a versatile and readily available building block for a wide array of nitrogen-containing heterocycles. nih.govresearchgate.netresearchgate.net

Condensation of Diaminomaleonitrile with Alpha-Ketoaldehydes (e.g., Pyruvic Aldehyde)

One documented process involves condensing DAMN with pyruvic aldehyde in a medium of aqueous ethyl alcohol and acetic acid, which is subsequently hydrolyzed in dilute sulfuric acid, yielding the desired product. technoarete.org An initial reported yield for this process was between 40-45%. technoarete.org A modified procedure involves reacting DAMN with acetone aldoxime, an accessible substitute for the relatively high-priced pyruvic aldehyde, in the presence of dilute sulfuric acid. technoarete.org This reaction proceeds at 80°C and, after extraction and solvent removal, produces this compound with a 75% yield and 98% purity. technoarete.org

Cyclization of Dicarbonitrile Intermediates

The formation of the pyrazine ring can proceed through the intramolecular cyclization of carefully designed dicarbonitrile intermediates. thieme-connect.de One sophisticated approach involves a one-pot, three-component reaction utilizing alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile. nih.gov

The proposed mechanism for this transformation begins with the formation of a highly reactive imidoyl chloride intermediate from the reaction between the alkyl isocyanide and the carbonyl chloride. nih.gov This electrophilic intermediate is then attacked by the nucleophilic diaminomaleonitrile. nih.gov The subsequent steps involve addition, elimination of hydrogen chloride, and finally, an intramolecular cyclization followed by dehydration to yield the highly substituted 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles. nih.gov This method highlights how complex pyrazine derivatives can be constructed through the controlled cyclization of a dicarbonitrile-containing intermediate. nih.gov

Reaction of Diaminomaleonitrile with 1,2-Dicarbonyl Compounds

The condensation of diaminomaleonitrile (DAMN) with various 1,2-dicarbonyl compounds is a classical and straightforward route for the synthesis of a wide range of 2,3-dicyanopyrazine derivatives. rsc.orggoogle.comijbpas.comresearchgate.net This reaction's versatility allows for the introduction of different substituents onto the pyrazine core by simply varying the 1,2-dicarbonyl reactant. rsc.org The reaction is generally catalyzed by acids such as acetic acid, hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid and can be performed in solvents like water, alcohols, or dioxane. google.com

The table below illustrates the versatility of this method with various 1,2-dicarbonyl compounds.

| 1,2-Dicarbonyl Compound | Resulting Pyrazine Derivative | Reference |

|---|---|---|

| Pyruvic aldehyde | This compound | researchgate.net |

| Diacetyl | 5,6-Dimethylpyrazine-2,3-dicarbonitrile | google.com |

| Benzil | 2,3-Dicyano-5,6-diphenylpyrazine (B14974) | google.com |

| Glyoxal | Pyrazine-2,3-dicarbonitrile | google.com |

| 1,4-Dibromobutane-2,3-dione | 2,3-Bis(bromomethyl)-5,6-dicyanopyrazine | researchgate.net |

Oxidative Condensation Approaches

Oxidative condensation methods provide an alternative route to pyrazine synthesis, often involving a metal catalyst to facilitate the dehydrogenation or oxidation of an intermediate, leading to the aromatic pyrazine ring.

Metal-Mediated Oxidative Condensation Reactions

Metal catalysts can be employed to efficiently synthesize pyrazine derivatives through oxidative condensation reactions. An example is the use of an organo-Cu(II) catalyst for the synthesis of substituted cyanopyrazines. rasayanjournal.co.in This method involves the reaction of a substituted diketone or α-hydroxy ketone with 2,3-diaminomaleonitrile in methanol (B129727) at 50°C, catalyzed by 5 mol% of the organo-Cu(II) complex. rasayanjournal.co.in This approach demonstrates the efficacy of a metal catalyst in promoting the condensation and subsequent cyclization to form the cyanopyrazine product in good yields. rasayanjournal.co.in Other metal-catalyzed approaches include manganese-catalyzed dehydrogenative coupling of 2-amino alcohols and copper-catalyzed aerobic oxidative coupling between ketones and diamines to form the pyrazine ring. smolecule.com

Sustainable and Green Chemical Synthetic Pathways**

In recent years, the development of environmentally benign synthetic protocols has become a major focus in chemical research. Several green approaches for the synthesis of pyrazine derivatives have been reported, emphasizing milder reaction conditions, eco-friendly solvents, and reusable catalysts.

One such method involves the condensation of 1,2-diamines with 1,2-diones at room temperature using a catalytic amount of potassium tert-butoxide in aqueous methanol, affording pyrazines in high yields (72-88%). tandfonline.comresearchgate.netresearchgate.net Another green protocol utilizes thiourea (B124793) dioxide as a reusable, metal-free organocatalyst for the one-pot condensation of 1,2-diamines and 1,2-diones in water at ambient temperature. researchgate.net Furthermore, biocatalytic methods have been developed, such as the use of the enzyme Lipozyme® TL IM to catalyze the synthesis of pyrazinamide (B1679903) derivatives in a greener solvent, tert-amyl alcohol, showcasing a move towards more sustainable industrial processes. rsc.org The use of calcium iodate (B108269) nanoparticles as a catalyst for the synthesis of 2,3-dicyanopyrazines also represents a facile and eco-friendly approach. researchgate.net

The table below summarizes and compares these sustainable synthetic strategies.

| Catalyst | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Potassium tert-butoxide | Aqueous Methanol | Room Temperature | Cost-effective, environmentally benign, simple | tandfonline.comresearchgate.net |

| Thiourea dioxide | Water | Ambient Temperature | Eco-conscious, metal-free, reusable catalyst, simple work-up | researchgate.net |

| Lipozyme® TL IM | tert-Amyl alcohol | 45 °C | Biocatalytic, greener solvent, efficient, scalable | rsc.org |

| Calcium iodate nanoparticles | Not specified | Not specified | Nanocatalyst, facile synthesis | researchgate.net |

Utilization of Environmentally Benign Reagents and Conditions

A significant trend in the synthesis of pyrazine derivatives is the adoption of greener approaches that minimize the use of hazardous materials. researchgate.net Research has demonstrated the synthesis of 2,5-dicyanofuran from biomass-derived 2,5-diformylfuran, avoiding toxic cyanides. researchgate.net This two-step process involves the conversion of 2,5-diformylfuran to its dioxime in water, followed by dehydration using a recyclable solid acid catalyst, Amberlyst-15, to yield the dinitrile. researchgate.net This strategy highlights a move towards using hydroxylamine (B1172632) as a nitrogen source over ammonia (B1221849) to prevent polymerization side reactions. researchgate.net

Furthermore, the synthesis of pyrazine derivatives has been achieved using a simple, cost-effective, and environmentally friendly one-pot method. researchgate.net This approach has been applied to a variety of molecules, underscoring its versatility. researchgate.net The use of biomass as a starting material for producing chemicals like 2-hydroxymethyl-5-methylpyrazine further exemplifies the shift towards sustainable practices. sciengine.com

Catalyst-Free and Aqueous Medium Protocols

The development of catalyst-free synthetic methods, particularly in aqueous media, represents a significant step towards more sustainable chemical processes. The condensation of diaminomaleonitrile (DAMN) with glyoxylic acid in water at room temperature provides 2,3-dicyano-5-hydroxypyrazine in high yield. tandfonline.com This reaction proceeds efficiently without the need for a catalyst, highlighting the inherent reactivity of the starting materials under mild, aqueous conditions. tandfonline.com

Another example involves the reaction of 2,3-diaminomaleonitrile with 1,2-diketones in acetic acid or ethanol (B145695) at ambient temperature, which has been shown to produce 2,3-dicyanopyrazines in good to excellent yields. researchgate.net While some methods for pyrazine synthesis involve catalysts, the ability to perform these condensations under catalyst-free conditions in environmentally benign solvents like water and ethanol is a notable advancement. researchgate.netgoogle.com

Regioselective Synthesis and Stereochemical Control

Regioselectivity is a critical aspect of synthesizing substituted pyrazines, ensuring the desired placement of functional groups. Photoinduced electron transfer reactions have been utilized for the regioselective C-functionalization of 2,3-dicyanopyrazine derivatives. oup.com For instance, the irradiation of an acetonitrile (B52724) solution containing 2,3-dicyano-5,6-diphenylpyrazine with allylic silanes, benzylsilane, and ketene (B1206846) silyl (B83357) acetal (B89532) resulted in the formation of mono-substituted products in excellent yields. oup.com

Furthermore, stereochemical control has been demonstrated in the [2+2] photocycloaddition reactions of styryl-substituted 2,3-dicyanopyrazines. acs.org These reactions have shown a preference for the formation of the head-to-tail (HT) dimer in a trans-syn-trans configuration, indicating a degree of stereoselectivity in the dimerization process. acs.org

Synthetic Strategies for Substituted 2,3-Dicyanopyrazines

A primary and versatile strategy for synthesizing a wide range of substituted 2,3-dicyanopyrazines involves the condensation of diaminomaleonitrile (DAMN) with various α-ketoaldehydes. tandfonline.com This method has been successfully employed to prepare 5-alkyl, 5-(2-furyl), 5-(2-thienyl), and 5-(substituted phenyl) derivatives of 2,3-dicyanopyrazine. tandfonline.com The requisite α-ketoaldehydes are often generated in situ from the corresponding aldehydes or ketones. tandfonline.com

Another key intermediate, 2,3-dicyano-5-chloropyrazine, serves as a versatile precursor for a variety of 5-substituted derivatives. This compound is synthesized from 2,3-dicyano-5-hydroxypyrazine by reaction with phosphoryl chloride. tandfonline.com The resulting 5-chloro derivative readily undergoes nucleophilic substitution with amines, alkoxides, and thiolates to yield 5-amino, 5-alkoxy, and 5-thio substituted 2,3-dicyanopyrazines, respectively. tandfonline.comprepchem.com For example, reacting 2,3-dicyano-5-chloropyrazine with sodium p-methylphenoxide in acetone at low temperatures produces 2,3-dicyano-5-(p-methylphenoxy)pyrazine. prepchem.com

The synthesis of more complex structures, such as spiropyran-substituted 2,3-dicyanopyrazines, has also been reported, often involving coupling reactions with terminal acetylenes. koreascience.kr Additionally, methods for preparing 5,6-disubstituted 2,3-dicyanopyrazines have been developed, for instance, by reacting 5-alkoxythiophen-2-yl substituted precursors with oxalyl dichloride and DAMN. google.com

A general synthetic pathway to various 2,3-dicyanopyrazine derivatives is summarized below:

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Diaminomaleonitrile (DAMN), 3-Methylbutanal | Selenium Oxide, Dioxane | 2,3-Dicyano-5-isopropylpyrazine | - | tandfonline.com |

| DAMN, Glyoxylic Acid Hydrate | Water | 2,3-Dicyano-5-hydroxypyrazine | 85 | tandfonline.com |

| 2,3-Dicyano-5-hydroxypyrazine | Phosphoryl Chloride, Pyridine | 2,3-Dicyano-5-chloropyrazine | 77 | tandfonline.com |

| 2,3-Dicyano-5-chloropyrazine | Various Amines | 5-Substituted Amino-2,3-dicyanopyrazines | 80-90 | tandfonline.com |

| 2,3-Dicyano-5-chloropyrazine | Sodium Alkoxides | 5-Alkyloxy-2,3-dicyanopyrazines | 40-45 | tandfonline.com |

| 2,3-Dicyano-5-chloropyrazine | Sodium Phenoxides/Thiolates | 5-Phenoxy/Thio-2,3-dicyanopyrazines | 68-91 | tandfonline.com |

| 2-Methoxythiophene, Oxalyl Dichloride, TiCl₄, Pyridine, DAMN | - | 5,6-bis(5-Methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile | 63 | google.com |

Reactions at the Cyano Functionalities

The two cyano groups on the pyrazine ring are primary sites for chemical modification. They can undergo reduction, nucleophilic substitution, and reactions with biological thiols to form intermediate compounds.

Reduction to Amine Groups

The cyano groups of this compound can be reduced to form amine functionalities. This transformation is a critical step in the synthesis of various derivatives. For instance, the reduction of the dicyano compound leads to the formation of 2,3-bis(aminomethyl)-5-methylpyrazine. This diamine derivative is a valuable building block for more complex molecules.

Nucleophilic Substitution of Cyano Groups

The cyano groups on the pyrazine ring are susceptible to nucleophilic substitution. chemimpex.com This reactivity allows for the introduction of a wide array of functional groups onto the pyrazine core. For example, reaction with allylamine (B125299) can lead to the substitution of a cyano group. researchgate.net This type of reaction is fundamental in creating diverse molecular structures from the 2,3-dicyanopyrazine scaffold. chemimpex.com

Formation of Thioimidate Intermediates via Reaction with Biological Thiols

Electron-deficient aryl nitriles, such as this compound, can react with thiols. acs.org This reaction proceeds through the formation of a transient thioimidate intermediate. acs.org When reacting with bis-thiols, these nitriles can form stable amino dithioacetals. acs.org In the context of 2,3-dicyanopyrazines, the reaction with a bis-thiol can lead to a cascade reaction where the initially formed amino group is trapped by the second nitrile group, resulting in a stable cyclic product. acs.orgucl.ac.uk This reactivity is being explored for applications in bioconjugation. acs.orgucl.ac.uk

Reactivity of the Pyrazine Ring System

The pyrazine ring itself is an active participant in chemical transformations, notably through nucleophilic aromatic substitution and oxidation processes.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov The regioselectivity of these reactions on substituted pyrazines is influenced by the electronic properties of the existing substituents. nih.gov For instance, in unsymmetrical 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs it to the 3-position. nih.gov This principle allows for controlled functionalization of the pyrazine core.

Oxidation and Aromatization Processes

The pyrazine ring and its substituents can undergo oxidation and aromatization reactions. For example, the methyl group at the 5-position can be oxidized. A process for producing 5-methylpyrazine-2-carboxylic acid involves the oxidation of 2,5-dimethylpyrazine. google.com Dihydropyrazine derivatives can be aromatized to their corresponding pyrazines through oxidation. dur.ac.uk Various oxidizing agents, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are used for such transformations. rsc.orgsioc-journal.cn

Interactive Data Tables

Table 1: Reactions at the Cyano Functionalities of this compound

| Reaction Type | Reagents/Conditions | Product(s) | Reference(s) |

| Reduction | Catalytic Hydrogenation | 2,3-bis(aminomethyl)-5-methylpyrazine | |

| Nucleophilic Substitution | Allylamine | 3-(Allylamino)-2-cyano-5-methylpyrazine | researchgate.net |

| Reaction with Bis-thiols | 1,2-Ethanedithiol | Cyclic Amino Dithioacetal | acs.org |

Table 2: Reactivity of the Pyrazine Ring System

| Reaction Type | Substrate Example | Reagents/Conditions | Product(s) | Reference(s) |

| Nucleophilic Aromatic Substitution | 3,5-Dichloropyrazines | Amines | Mono- and di-substituted aminopyrazines | nih.gov |

| Oxidation of Methyl Group | 2,5-Dimethylpyrazine | Potassium Permanganate | 5-Methylpyrazine-2-carboxylic acid | google.com |

| Aromatization | Dihydropyrazines | DDQ | Pyrazines | rsc.orgsioc-journal.cn |

Ring Closure Reactions for Fused Heterocycles (e.g., Pteridines)

The pyrazine ring, particularly when activated by cyano groups, is a key synthon for constructing more complex heterocyclic systems like pteridines. Pteridines, which are composed of fused pyrimidine (B1678525) and pyrazine rings, are a class of compounds with significant biological relevance. derpharmachemica.com The synthesis of pteridine (B1203161) derivatives from this compound is an important transformation that expands its utility in medicinal chemistry. researchgate.net

One established pathway involves the "aminopyrazine pathway," where a pyrimidine ring is formed by the insertion of an amine into the C-CN fragment of the pyrazine ring. nih.gov This method has been successfully employed to create a variety of biologically relevant pterin (B48896) and pteridine compounds. nih.gov For instance, research has demonstrated the synthesis of pteridine derivatives from 2,3-dicyanopyrazine precursors. researchgate.net The general approach often involves the reaction of a substituted aminopyrazine with a suitable reagent to facilitate the closure of the pyrimidine ring. While specific, detailed reaction conditions for the direct conversion of this compound to a pteridine are proprietary in some contexts, the fundamental chemistry relies on the reactivity of the dinitrile functionality. uni-greifswald.de The process can be conceptualized by the reaction of a related compound, 2-amino-3-cyanopyrazine, which undergoes cyclization to form the pteridine core.

Table 1: General Methods for Pteridine Synthesis from Pyrazine Precursors

| Precursor Type | Reaction Type | General Description | Reference |

|---|---|---|---|

| 5,6-Pyrimidinediamines | Gabriel-Isay Condensation | Condensation with 1,2-dicarbonyl compounds. | nih.gov |

| 2-Aminopyrazine derivatives | Taylor Method | Insertion of an amine into the C-CN fragment to form the pyrimidine ring. | nih.gov |

Derivatization for Functional Material Precursors

The reactive nature of the methyl group in this compound allows for its derivatization into precursors for advanced functional materials, including dyes and complex macrocycles.

The methyl group on the this compound ring is sufficiently acidic to undergo condensation reactions with various arylaldehydes, leading to the formation of styryl-type dyes. researchgate.netresearchgate.net These dyes are characterized by their extended π-conjugated systems and often exhibit strong intramolecular charge-transfer (ICT) properties. researchgate.netresearchgate.net This makes them of significant interest for applications in nonlinear optics and as fluorescent materials. researchgate.netresearchgate.net

The reaction, typically a Knoevenagel condensation, involves the deprotonation of the methyl group by a base, followed by nucleophilic attack on the carbonyl carbon of the arylaldehyde and subsequent dehydration. hanyang.ac.kr The resulting styryl dyes, such as 2,3-dicyano-5-[4-(diethylamino)styryl]pyrazine, display notable solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. researchgate.netambeed.com For example, styryl dyes derived from 2,3-dicyano-6-hydroxy-5-methylpyrazine exhibit significant solvatochromic shifts due to tautomerism between the hydroxypyrazine and pyridone forms. researchgate.netresearchgate.net These properties are crucial for designing sensors and molecular probes.

Table 2: Examples of Styryl Dyes Synthesized from this compound Derivatives

| Pyrazine Reactant | Arylaldehyde Reactant | Resulting Dye Structure | Key Properties | Reference |

|---|---|---|---|---|

| This compound | 4-(Diphenylamino)benzaldehyde | 2,3-Dicyano-5-[2-(4-diphenylaminophenyl)ethenyl]pyrazine | Green electroluminescence (1.57 cd/A efficiency) | hanyang.ac.krresearchgate.net |

| 2,3-Dicyano-5-methyl-6-phenylpyrazine | 4-(Diphenylamino)benzaldehyde | 2,3-Dicyano-5-[2-(4-diphenylaminophenyl)ethenyl]-6-phenylpyrazine | Red electroluminescence (0.238 cd/A efficiency) | hanyang.ac.kr |

This compound serves as a fundamental building block for the synthesis of pyrazinoporphyrazines, a class of phthalocyanine aza-analogs. dergipark.org.trresearchgate.net These macrocyclic compounds are created through the cyclotetramerization of the dicyanopyrazine precursor, often in the presence of a metal salt which can act as a template for the reaction. dergipark.org.trmdpi.com

The synthesis of tetrakis-(2-methylpyrazino)porphyrazinato gadolinium(III) acetate (B1210297), for example, is achieved by the cyclotetramerization of this compound with gadolinium(III) acetate in a high-boiling solvent like 2-dimethylaminoethanol, using a strong, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). dergipark.org.tr The resulting pyrazinoporphyrazines possess unique electronic and optical properties, making them candidates for applications in photodynamic therapy and as advanced materials. mdpi.commdpi.com The introduction of four electron-accepting pyrazine units into the macrocycle results in compounds with stronger acceptor properties compared to standard phthalocyanines. researchgate.net

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of this compound and related structures is an area of active research, with implications for their stability and potential use in photochemically active systems.

While direct studies on the photo-oxidative cleavage of this compound are not widely reported, research on structurally similar compounds provides insight into potential degradation pathways. For example, the microbial degradation of 2,3-diethyl-5-methylpyrazine (B150936) by Mycobacterium sp. strain DM-11 proceeds via an oxidative pathway that requires molecular oxygen. nih.gov The initial step in this biological degradation is the hydroxylation of the pyrazine ring to form 5,6-diethyl-2-hydroxy-3-methylpyrazine, which is followed by ring cleavage and the release of ammonium. nih.gov This suggests that under certain oxidative conditions, potentially initiated by light, the pyrazine ring is susceptible to cleavage, which represents a significant degradation pathway. This process is crucial for understanding the environmental fate and stability of such compounds.

Pyrazine derivatives are known to undergo photochemical [2+2] cycloaddition reactions. Research has shown that 2,3-dicyanopyrazine can form dimers linked by a cyclobutane (B1203170) ring through such a photocycloaddition process. researchgate.net This reaction typically occurs upon irradiation with UV light, where the C5-C6 double bonds of two adjacent pyrazine molecules react to form a four-membered cyclobutane ring. This dimerization can significantly alter the physical and chemical properties of the material. In a related context, intramolecular [3+2] cycloaddition reactions of pyrazinium dicyanomethylides have been used to synthesize novel fused 7-aza-indolizines, demonstrating the versatility of photochemical cycloadditions involving the pyrazine core. clockss.org

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a important tool for probing the electronic transitions within a molecule. For derivatives of 2,3-dicyano-5-methylpyrazine, this technique provides critical insights into their charge-transfer characteristics and how their environment influences their electronic structure.

Analysis of Charge-Transfer Transitions

Derivatives of this compound are often designed as push-pull systems, where the dicyanopyrazine moiety acts as a powerful electron acceptor. researchgate.netcore.ac.uk When combined with an electron-donating group, these molecules exhibit strong intramolecular charge-transfer (ICT) interactions. researchgate.netresearchgate.netresearchgate.netresearchgate.net These ICT transitions are responsible for the characteristic long-wavelength absorption bands in their UV-Vis spectra.

For instance, styryl dyes synthesized through the condensation of this compound derivatives with various arylaldehydes display extended π-conjugated systems and function as potent ICT chromophores. researchgate.netresearchgate.netresearchgate.net The energy of these transitions, and thus the position of the absorption maxima (λmax), is highly dependent on the strength of the donor and acceptor groups, as well as the nature of the π-bridge connecting them.

In a study involving tetrapyrazinoporphyrazine containing gadolinium(III) acetate (B1210297), synthesized from this compound, a characteristic Q band arising from π-π* electronic transitions was observed at 643 nm in both dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). dergipark.org.trresearchgate.net The high molar extinction coefficients in these solvents indicate strong absorption properties. researchgate.net

| Compound/System | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Tetrakis-(2-methyl pyrazino)porphyrazinato gadolinium(III) acetate | DMSO | 643 | 85800 | researchgate.net |

| Tetrakis-(2-methyl pyrazino)porphyrazinato gadolinium(III) acetate | DMF | 643 | 81020 | researchgate.net |

Investigation of Solvatochromic Effects

Styryl dyes derived from 2,3-dicyano-6-hydroxy-5-methylpyrazine, for example, exhibit significant solvatochromism. researchgate.netresearchgate.net This effect is attributed to the polarity of the solvent and tautomerism between the hydroxypyrazine and pyridone forms. researchgate.netresearchgate.net The investigation of solvatochromic shifts provides valuable information about the change in dipole moment upon excitation and the nature of the electronic transitions. dntb.gov.ua The absorption values in different solvents are influenced by solvation and the dielectric constants of the solvents. ijiset.com

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy is instrumental in characterizing the emissive properties of this compound derivatives, which are often highly fluorescent and hold promise for applications in electroluminescent devices.

Study of Intramolecular Charge-Transfer Chromophores

The fluorescence quantum yields and lifetimes of these compounds are sensitive to their molecular structure, particularly the relative positions of the electron-donating and accepting groups. researchgate.net For example, a chloroform (B151607) solvate of 5-t-butyl-2,3-dicyano-6-[4-(dimethylamino)styryl]-pyrazine, a dye with a strong ICT system, was found to emit intense red fluorescence. nii.ac.jp The fluorescence of this solvate was observed around 619 nm with a quantum efficiency of approximately 10%. nii.ac.jp In toluene, the non-solvated dye fluoresces at around 556 nm with a 21% quantum efficiency. nii.ac.jp

| Compound | Solvent/State | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| 5-t-butyl-2,3-dicyano-6-[4-(dimethylamino)styryl]-pyrazine | Toluene | 556 | 0.21 | nii.ac.jp |

| Chloroform solvate of 5-t-butyl-2,3-dicyano-6-[4-(dimethylamino)styryl]-pyrazine | Solid State | 619 | ~0.10 | nii.ac.jp |

Solid-State Fluorescence Investigations for Electroluminescent Applications

The fluorescence of this compound derivatives in the solid state is of particular importance for their use as emitters in organic light-emitting devices (OLEDs). researchgate.netgrafiati.com Some derivatives exhibit strong fluorescence not only in solution but also in the solid state. researchgate.netresearchgate.net The solid-state fluorescence is significantly influenced by the molecular arrangement in the crystal lattice, with the prevention of complete π-π stacking between chromophores being crucial for high fluorescence intensity. researchgate.net

Styryl-substituted derivatives of 2,3-dicyanopyrazine have been specifically designed and synthesized for use as red-emitting fluorescent dyes in OLEDs. grafiati.com The introduction of bulky substituents can prevent the complete stacking of chromophoric systems, thereby enhancing solid-state fluorescence. researchgate.net For instance, the fluorescence intensity of certain 2,3-dicyano-5-[4-(dialkylamino)-styryl]-6-ethyl-7-methyl-6H-1,4-diazepines in the solid state was found to increase with the bulkiness of the substituents on the chromophoric system. researchgate.net

Influence of Heavy Atom Effects on Photophysical Properties

The introduction of heavy atoms into a molecular structure can significantly alter its photophysical properties through the heavy-atom effect, which enhances spin-orbit coupling. nih.govnih.gov This increased coupling facilitates intersystem crossing (ISC) from the singlet excited state to the triplet excited state, often leading to a decrease in fluorescence and an increase in phosphorescence or singlet oxygen generation. dergipark.org.trresearchgate.netmdpi.com

In the context of this compound derivatives, this effect has been observed in a tetrapyrazinoporphyrazine complex containing a gadolinium(III) ion. dergipark.org.trresearchgate.net The presence of the heavy rare earth metal resulted in a low-intensity fluorescence emission. dergipark.org.trresearchgate.net This phenomenon is attributed to the enhanced ISC, which promotes relaxation pathways that compete with fluorescence. researchgate.net While the heavy-atom effect can quench fluorescence, it is a valuable tool for modulating the photophysical properties of materials for specific applications, such as photodynamic therapy, where triplet state sensitization is desired. nih.govmdpi.com The inclusion of heavy chalcogen atoms can also significantly influence the electronic and photophysical properties of related conjugated systems. researchgate.netchemrxiv.org

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. The most prominent feature is the sharp, strong absorption band associated with the nitrile (C≡N) functional groups. In analogous dicyano-heterocyclic compounds, this stretching vibration is typically observed in the region of 2218-2240 cm⁻¹. Other significant absorptions include those for the C-H bonds of the methyl group and the aromatic ring, as well as vibrations originating from the pyrazine (B50134) ring itself (C=N and C=C stretches).

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Methyl (CH₃) | Asymmetric/Symmetric Stretch | 2960-2850 |

| Nitrile (C≡N) | Stretch | 2240-2218 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). While specific experimental data for this compound is not extensively reported in the searched literature, its structure allows for a clear prediction of the expected NMR signals.

The ¹H NMR spectrum is anticipated to be remarkably simple, showing two distinct signals, both of which would be singlets due to the absence of adjacent protons for coupling. The methyl (CH₃) protons would produce a singlet, while the lone proton on the pyrazine ring would also appear as a singlet, but further downfield in the aromatic region.

The ¹³C NMR spectrum would reveal all seven unique carbon environments in the molecule. The carbon of the methyl group would appear at the highest field (lowest ppm value). The carbons of the pyrazine ring would resonate in the aromatic region, with their exact shifts influenced by the nitrogen atoms and the substituent groups. The two nitrile carbons would have characteristic shifts in a region distinct from the ring carbons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl (CH₃) | Singlet | ~2.5 - 2.8 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | ~20 - 25 |

| Nitrile (C≡N) | ~115 - 120 |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms and molecules in the solid state. Although the specific crystal structure of this compound has not been detailed in the available literature, extensive studies on closely related dicyanopyrazine derivatives offer profound insights into its likely molecular conformation, intermolecular interactions, and crystal packing.

Analysis of analogous structures, such as 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine, reveals that the core dicyanopyrazine system is essentially planar. researchgate.net In this related molecule, all non-hydrogen atoms are nearly confined to a single plane, indicating a rigid, flat conformation. researchgate.net This planarity is a critical feature, as it facilitates close packing and effective intermolecular interactions in the crystal lattice. It is expected that this compound would adopt a similarly planar conformation, with the methyl group being the only non-planar feature.

The crystal engineering of dicyanopyrazine systems is heavily influenced by non-covalent interactions. The electron-withdrawing nature of the two nitrile groups and the pyrazine nitrogen atoms creates an electron-deficient (acceptor) π-system. This allows for strong donor-acceptor and π-π stacking interactions, which dictate the solid-state architecture.

In the crystal structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine, the planar molecules arrange themselves into uniform, parallel stacks. researchgate.net This stacking is driven by a partial separation of charge, leading to a donor-acceptor type arrangement with a very close interplanar spacing of 3.334 Å. researchgate.net Other derivatives have been shown to form different motifs, such as a "two-dimensional brick-wall structure." These findings suggest that the solid-state structure of this compound is also governed by strong π-π stacking, leading to a highly ordered crystalline material.

Table 4: Crystallographic Data for the Analogous Compound 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Key Feature | Planar molecules in uniform parallel stacks |

| Intermolecular Interaction | Donor-acceptor charge separation |

Computational and Theoretical Studies on 2,3 Dicyano 5 Methylpyrazine

Electronic Structure Theory Applications

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 2,3-dicyano-5-methylpyrazine, theoretical applications have been instrumental in elucidating its electronic characteristics, from the distribution of its molecular orbitals to its behavior in excited states.

More advanced computational techniques have built upon these foundations. The Austin Model 1 (AM1) and the INDO/S Hamiltonians, for example, have been used to estimate the ground-state dipole moment and the transition dipole moment, respectively, for derivatives of this compound. nii.ac.jp These calculations provide a reasonable correlation between calculated and experimental spectral data. researchgate.net The table below summarizes some key applications of MO calculations in the study of this compound and its derivatives.

| Computational Method | Application | Key Findings |

| Pariser-Parr-Pople (PPP) MO | Correlation of electronic properties and absorption spectra. | Provided insights into the structure-property relationships of pyrazine (B50134) compounds. researchgate.net |

| AM1 and INDO/S | Estimation of ground-state and transition dipole moments. | Offered a reasonable correlation between theoretical and experimental spectral data. researchgate.netnii.ac.jp |

| MO and Molecular Mechanics | Investigation of spectral properties of styryl dye derivatives. | Revealed the presence of strong intramolecular charge-transfer systems. researchgate.netresearchgate.net |

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground and excited states of molecules like this compound. chemrxiv.orgresearchgate.net DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, total energies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These calculations are crucial for understanding the electronic transitions and reactivity of the molecule. For instance, the HOMO and LUMO energy gap is a key parameter that influences the electronic absorption and emission properties. researchgate.net

Time-dependent DFT (TD-DFT) is a widely used extension of DFT for investigating excited states. researchgate.netarxiv.org It allows for the simulation of electronic absorption spectra and provides insights into the nature of electronic transitions, such as n→π* or π→π* transitions. dovepress.com For derivatives of this compound, TD-DFT calculations have been instrumental in understanding their fluorescent properties and the mechanisms of intramolecular charge transfer (ICT). researchgate.net The table below presents a summary of how DFT has been applied to study dicyanopyrazine derivatives.

| DFT Method | Property Investigated | Significance |

| B3LYP | Optimized geometry, HOMO/LUMO energies. | Provides fundamental electronic structure information and predicts reactivity. researchgate.net |

| TD-DFT | Electronic absorption spectra, excited state properties. | Elucidates the nature of electronic transitions and fluorescence. researchgate.netarxiv.org |

| DFT with Polar Continuum Model | Solvent effects on excited states. | Helps to understand solvatochromism and the influence of the environment on ICT. researchgate.net |

Derivatives of this compound are often strong intramolecular charge-transfer (ICT) systems. researchgate.netresearchgate.net In these systems, photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. This phenomenon is responsible for the interesting photophysical properties of these compounds, such as dual fluorescence and solvatochromism. researchgate.netresearchgate.net

Computational studies have been vital in understanding the mechanism of ICT in these systems. Theoretical models, such as the twisted intramolecular charge transfer (TICT) model, have been investigated using computational methods. researchgate.net These studies often involve mapping the potential energy surface of the excited state to identify the geometries that facilitate charge transfer. DFT and TD-DFT calculations are commonly used to explore the geometries and energies of the locally excited (LE) and ICT states, as well as the energy barriers between them. researchgate.net The polarity of the solvent plays a crucial role in stabilizing the highly polar ICT state, and computational models often incorporate solvent effects to accurately predict the photophysical behavior. researchgate.net

The following table highlights key aspects of the computational investigation of ICT in systems derived from this compound.

| Computational Focus | Methodology | Key Insights |

| Potential Energy Surface Mapping | DFT and TD-DFT | Identification of LE and ICT state geometries and the transition pathways. researchgate.net |

| Solvent Effects | Polarizable Continuum Models (PCM) | Understanding the role of solvent polarity in stabilizing the ICT state and causing solvatochromic shifts. researchgate.net |

| Non-radiative Processes | Theoretical simulations | Investigation of processes like isomerization that can compete with fluorescence. researchgate.net |

Reaction Mechanism Prediction and Pathways

Computational chemistry is a powerful tool for predicting the course of chemical reactions, providing insights into reaction mechanisms and the relative reactivity of different species. For this compound, these methods have been applied to understand its tautomeric behavior and its potential interactions with biological molecules.

| Computational Task | Methodology | Information Gained |

| Energy Calculation of Tautomers | DFT, Ab initio methods | Relative stabilities of keto and enol forms. researchgate.netresearchgate.net |

| Transition State Search | DFT, Ab initio methods | Energy barriers for tautomeric interconversion. nih.gov |

| Solvent Effect Modeling | PCM | Prediction of tautomeric equilibrium shifts in different solvents. researchgate.net |

Understanding the reactivity of a compound towards biological nucleophiles is crucial for assessing its potential biological activity or toxicity. The electron-deficient nature of the pyrazine ring, enhanced by the two cyano groups, makes this compound and its derivatives susceptible to nucleophilic attack.

The following table outlines the computational approaches used to predict reactivity towards nucleophiles.

| Computational Parameter | Methodology | Predicted Reactivity Aspect |

| Electrostatic Potential Mapping | DFT, Ab initio methods | Identification of electrophilic sites susceptible to nucleophilic attack. |

| LUMO Energy and Distribution | DFT, Ab initio methods | Prediction of the molecule's ability to accept electrons from a nucleophile. researchgate.net |

| Reaction Pathway Modeling | DFT, Ab initio methods | Elucidation of the mechanism of nucleophilic addition or substitution reactions. |

Nonlinear Optical (NLO) Properties Simulations

Computational simulations have identified derivatives of this compound as promising candidates for nonlinear optical (NLO) materials. researchgate.net These studies focus on calculating the molecular hyperpolarizability, particularly the first hyperpolarizability (β), which is a measure of a molecule's second-order NLO response. While specific computational data for the parent compound, this compound, is not prominently available in the reviewed literature, extensive research has been conducted on its derivatives. researchgate.netresearchgate.net

A common strategy to enhance NLO properties involves the condensation of this compound with various arylaldehydes. researchgate.netresearchgate.net This reaction creates styryl dyes which possess extended π-conjugated systems and function as strong intramolecular charge-transfer (ICT) chromophores. researchgate.netresearchgate.net The structure of these dyes, typically featuring an electron-donating group connected to the electron-withdrawing dicyanopyrazine core via a π-bridge, is crucial for a large NLO response. Theoretical investigations into these systems have shown that they are of interest as NLO materials because they are expected to generate a large dipole moment in the excited state, leading to significant dipole moment differences upon laser irradiation. researchgate.net

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to model the electronic structure and predict the NLO properties of these molecules. The table below presents a representative calculated first hyperpolarizability value for a related dicyanopyrazine derivative to illustrate the magnitude of NLO response achievable in this class of compounds.

| Compound Derivative | Computational Method | First Hyperpolarizability (β) |

| (E)-2-(2-(4-(dimethylamino)styryl)-6-methyl-5,6-dihydropyrazin-2-yl)malononitrile | DFT | High |

Note: The specific value of hyperpolarizability is highly dependent on the exact molecular structure and the computational methods employed. The table indicates that significant NLO properties are predicted for derivatives.

Supramolecular Interaction Modeling

The arrangement of molecules in the solid state, governed by noncovalent interactions, is critical to the material properties of this compound derivatives. Computational modeling is a key tool used to understand these supramolecular interactions, primarily π-π stacking and hydrogen bonding. researchgate.netrsc.org The electron-deficient nature of the dicyanopyrazine ring system makes it prone to engaging in π-π stacking interactions, which significantly influence the crystal packing and can affect the material's optical properties. researchgate.net

Simulations and molecular orbital calculations have been employed to correlate the molecular stacking, as determined by methods like X-ray structure analysis, with the observed spectral properties of pyrazine derivatives. researchgate.net For example, it has been noted that many fluorescent dyes derived from this compound exhibit quenching of fluorescence in the solid state, a phenomenon often attributed to strong π-π stacking interactions that favor a planar molecular arrangement and provide pathways for non-radiative decay. researchgate.net

Halogen bonding is a highly directional noncovalent interaction that has been computationally and experimentally studied in complexes related to this compound, specifically in dicyanoargentate(I) salts. researchgate.netmdpi.com These studies provide insight into how the cyano groups, a key feature of the title compound, can participate in forming complex supramolecular structures.

In a systematic study of diaryliodonium dicyanoargentates(I), the primary interaction guiding the crystal assembly was identified as a C–I∙∙∙N≡C halogen bond. researchgate.netmdpi.com This interaction occurs between an iodine atom of a diaryliodonium cation (the halogen bond donor) and a nitrogen atom of the dicyanoargentate(I) anion (the halogen bond acceptor). researchgate.net

Density Functional Theory (DFT) calculations were used to confirm the noncovalent nature of these interactions. researchgate.net Further theoretical analyses, including Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF) projections, and Hirshfeld surface analysis, were employed to characterize the halogen bonds and visualize the interactions driving the formation of the supramolecular architectures. researchgate.netmdpi.com These computational models showed that depending on the steric bulk of the cation, the halogen bonding interactions lead to the formation of either infinite one-dimensional chains or discrete heterotetramers in the solid state. researchgate.net

Advanced Research Applications of 2,3 Dicyano 5 Methylpyrazine Derivatives

Applications in Advanced Materials Science

Liquid Crystal Components

The pyrazine (B50134) core is a key structural motif in the design of liquid crystalline materials. nih.gov The introduction of long alkyl chains to 2,5-diamino-3,6-dicyanopyrazine dyes, for instance, has been shown to lower their melting points, leading to the formation of liquid dyes at room temperature. nii.ac.jp Specifically, derivatives with butyl, pentyl, hexyl, heptyl, octyl, and dodecyl substitutions have demonstrated this liquefaction. nii.ac.jp These liquid pyrazine dyes exhibit noteworthy fluorescent properties in their liquid state. nii.ac.jp The dodecyl derivative, in particular, showed a high fluorescence efficiency of 0.59 in its liquid form and has been utilized in organic light-emitting devices (OLEDs). nii.ac.jp Additionally, new styryl dyes derived from 2,3-dicyano-5-methylpyrazine derivatives have been synthesized, displaying extended π-conjugated systems and strong intramolecular charge-transfer characteristics, which are of interest for non-linear optical materials. researchgate.net The potential for pyrazine derivatives to be used in liquid crystal displays and other optoelectronic applications is an active area of research. nih.govresearchgate.net

Biological and Pharmacological Research Applications

The pyrazine ring is a component of many polycyclic compounds with biological significance. researchgate.net Derivatives of pyrazine have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comtandfonline.comresearchgate.net

The biological activities of this compound derivatives are often rooted in their interactions with enzymes. The cyano groups can engage in hydrogen bonding and other interactions with biological molecules, thereby influencing various biochemical pathways. The phenyl and methyl groups contribute to the compound's stability and reactivity. Some studies suggest that these derivatives may act as enzyme inhibitors, with preliminary research indicating a potential to inhibit specific enzymes involved in cancer cell proliferation.

The anticancer potential of pyrazine derivatives is a significant area of investigation. nih.govacs.org A series of pyrazinoic acid derivatives were synthesized and evaluated for their cytotoxic activity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. scispace.com One of the most potent compounds, P16, demonstrated IC50 values of 6.11 μM, 10.64 μM, and 14.92 μM against A549, MCF-7, and HT-29 cell lines, respectively. scispace.com Another compound, P5, showed IC50 values of 14.09 µM, 8.90 µM, and 16.38 µM against the same cell lines. scispace.com The mechanism of action for some of these derivatives involves the induction of apoptosis. nih.govscispace.com For instance, compound 9, a hederagenin-pyrazine derivative, was found to induce early apoptosis and cause cell-cycle arrest in the S phase of A549 cells. nih.gov

Table 1: Cytotoxic Activity of Selected Pyrazine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| P16 | A549 (Lung) | 6.11 scispace.com |

| MCF-7 (Breast) | 10.64 scispace.com | |

| HT-29 (Colon) | 14.92 scispace.com | |

| P5 | A549 (Lung) | 14.09 scispace.com |

| MCF-7 (Breast) | 8.90 scispace.com | |

| HT-29 (Colon) | 16.38 scispace.com | |

| Compound 9 | A549 (Lung) | 3.45 nih.gov |

| Cisplatin | A549 (Lung) | 3.85 nih.gov |

Derivatives of pyrazine have been assessed for their anti-inflammatory properties. scientific.netnih.govscite.ai For example, certain imidazo[1,2-a]pyrazine (B1224502) derivatives have shown considerable anti-inflammatory activity. nih.govscite.ai In one study, newly synthesized pyrrolo[1,2-a]pyrazine (B1600676) derivatives exhibited moderate in vitro anti-inflammatory effects, with inhibitions of 43-59% against IL-6 at a concentration of 50 μM. scientific.net Pyrazole derivatives have also been shown to ameliorate synovial inflammation in mouse models of collagen-induced arthritis by targeting p38 MAPK and COX-2. nih.gov Furthermore, some dihydropyrimidine (B8664642) derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema method. ijpsr.com

The antimicrobial activities of pyrazine derivatives have been widely studied. nih.govrjpbcs.comnih.govmdpi.com Newly synthesized pyrazine-2,3-dicarbonitriles have been assessed for their antibacterial and antifungal activities. nih.gov In one study, synthesized pyrazoline derivatives were screened for their antimicrobial activity against various clinical isolates. rjpbcs.com Compound 'P10' and 'P4' were found to be most effective against C. albicans with a MIC value of 3.125µg/mL. rjpbcs.com Against the gram-negative bacterium E. coli, compounds 'P3', 'P4', 'P7', and 'P9' showed good activity with a MIC of 50 µg/mL. rjpbcs.com For P. aeruginosa, another gram-negative bacterium, compounds 'P6', 'P7', 'P9', and 'P10' were sensitive at 25 µg/mL. rjpbcs.com

Table 2: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| P10, P4 | C. albicans | 3.125 rjpbcs.com |

| P3, P4, P7, P9 | E. coli | 50 rjpbcs.com |

| P6, P7, P9, P10 | P. aeruginosa | 25 rjpbcs.com |

Structure-activity relationship (SAR) studies have been crucial in understanding and optimizing the herbicidal properties of 2,3-dicyanopyrazine derivatives. researchgate.netsciforum.netamanote.com Research has shown that the 2,3-dicyanopyrazine moiety is essential for herbicidal activity, and the substituent at the 5-position of the pyrazine ring plays a significant role in determining the potency. researchgate.net For instance, a study on 2,3-dicyano-5-substituted pyrazines revealed that their herbicidal activity against barnyard grass showed a parabolic dependence on the hydrophobic parameter of the substituent at the 5-position. researchgate.net This indicates that the compound's ability to pass through lipoidal-aqueous interfaces is critical for reaching its biological target. researchgate.net In another study, some N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles were found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, with the most active compound showing an IC50 value of 16.4 μmol/L. sciforum.net

Utilization as Intermediates in Drug Discovery and Synthesis

This compound and its parent scaffold, 2,3-dicyanopyrazine, are recognized as valuable heterocyclic intermediates in the pharmaceutical and chemical industries. lookchem.comchembk.com These compounds serve as foundational building blocks for the synthesis of a wide array of more complex pyrazine derivatives, which are integral to the creation of various pharmaceutical compounds. lookchem.comresearchgate.net The versatility of the dicyanopyrazine core allows for structural modifications that lead to diverse chemical properties, enabling their potential application in treating numerous medical conditions. lookchem.com

In research and development, these pyrazine derivatives are instrumental in studying the properties and reactivity of heterocyclic compounds. lookchem.com Their utility extends to the synthesis of complex macrocycles, such as tetrapyrazinoporphyrazines, by serving as key starting materials. researchgate.net For instance, a new tetrakis-(2-methylpyrazino)porphyrazinato gadolinium(III) acetate (B1210297) complex was synthesized from this compound, demonstrating its role in constructing advanced materials with potential technological applications. researchgate.net The synthesis of pyrazine derivatives has been explored for the development of targeted therapies, including Poly (ADP-ribose) polymerase (PARP) inhibitors, which are significant in anticancer drug development. researchgate.net

Below is a table of representative downstream products and derivatives synthesized from dicyanopyrazine precursors, highlighting their role as versatile intermediates.

| Precursor | Derivative/Downstream Product | Application/Significance | Source |

| 2,3-Dicyanopyrazine | 5-(tert-butyl)pyrazine-2,3-dicarbonitrile | Synthetic Intermediate | lookchem.com |

| 2,3-Dicyanopyrazine | N-{3-[(Acetyl-phenyl-amino)-methyl]-5,6-dicyano-pyrazin-2-ylmethyl}-N-phenyl-acetamide | Synthetic Intermediate | lookchem.com |

| This compound | New fluorescent styryl dyes | Non-linear optical materials | researchgate.netresearchgate.net |

| Pyrazine-2-carbohydrazide | Extended iminobenzoates with terminal pyrazine moieties | Synthesis of new chemical entities | researchgate.net |

Study of Pyrazine Metabolism in Biological Systems

Understanding the metabolic fate of pyrazine compounds is essential for evaluating their applications in biological systems. researchgate.netnih.gov Naturally occurring pyrazines are widely distributed and can be formed during food processing or through microbial fermentation. nih.gov Studies on the metabolism of various alkyl-substituted pyrazines in mammals, including rats, have revealed common metabolic pathways. researchgate.nettandfonline.com

The primary route of metabolism involves the oxidation of the ring-substituted alkyl groups. researchgate.net This process is typically catalyzed by cytochrome P-450 enzymes, which convert the alkyl side chain into a primary alcohol and subsequently into a carboxylic acid. researchgate.net For this compound, this would involve the oxidation of the methyl group. The resulting acids may then be excreted as such or as their glycine (B1666218) conjugates. tandfonline.com

Research indicates that the pyrazine ring itself is generally resistant to cleavage in humans and animals. nih.gov Instead of ring-opening, hydroxylation of the pyrazine ring can occur, particularly when two adjacent alkyl groups are present, which may reduce the extent of side-chain oxidation. tandfonline.comnih.gov The metabolites are then typically excreted via the kidneys. nih.govnih.gov Microbial metabolism of pyrazines has also been documented, with some bacteria capable of using pyrazines as their sole source of carbon and energy, although the specific degradation pathways are still under investigation. nih.govresearchgate.net

The principal metabolic transformations for alkyl-substituted pyrazines are summarized below.

| Metabolic Process | Description | Key Enzyme Family | Resulting Metabolite | Source |

| Side-Chain Oxidation | Oxidation of the alkyl group (e.g., methyl group) to a primary alcohol, followed by further oxidation to a carboxylic acid. | Cytochrome P-450 | Pyrazine-carboxylic acid | researchgate.nettandfonline.com |

| Ring Hydroxylation | Direct addition of a hydroxyl (-OH) group to the pyrazine ring. | Cytochrome P-450 | Hydroxypyrazine | researchgate.nettandfonline.comnih.gov |

| Conjugation | The resulting carboxylic acid metabolites can be conjugated with molecules like glycine before excretion. | N/A | Glycine conjugates | tandfonline.com |

Catalytic Applications

Photoredox Catalysis via Push-Pull Chromophores

Derivatives of 2,3-dicyanopyrazine (DPZ) have emerged as a highly efficient and tunable class of metal-free organic photoredox catalysts. rsc.orgmdpi.com These molecules are designed as "push-pull" chromophores, featuring an electron-donating group that "pushes" electron density towards the electron-accepting (pull) dicyanopyrazine core. scispace.com This architecture facilitates a potent intramolecular charge-transfer (ICT) upon photoexcitation, which is key to their catalytic activity. scispace.comresearchgate.net

The synthesis of these DPZ-derived catalysts is often straightforward, commonly involving the condensation of diaminomaleonitrile (B72808) (DAMN) with various 1,2-dicarbonyl compounds. mdpi.comrsc.org This method allows for the introduction of diverse electron-donating (hetero)aromatic groups at the C5 and C6 positions of the pyrazine ring, enabling fine-tuning of the catalyst's photophysical properties, such as visible light absorption range and redox potentials. scispace.comrsc.org

These organic photocatalysts operate through a photo-induced single electron transfer (SET) mechanism. mdpi.com They exhibit several advantages over traditional metal-based catalysts, including lower cost, reduced risk of heavy metal contamination, and highly tunable structures. scispace.com Research has demonstrated their effectiveness in a variety of challenging organic reactions with catalyst loadings as low as 0.01 mol%. rsc.orgrsc.org One particularly effective example is a DPZ derivative featuring a 2-methoxythienyl electron-donating group, which has a broad visible light absorption up to 500 nm and excellent redox properties, making it a highly active catalyst for several types of photoredox reactions. rsc.orgrsc.org

The table below presents key properties of selected dicyanopyrazine-derived push-pull chromophores.

| DPZ Derivative | Electron-Donating Group(s) | Absorption Edge (nm) | Key Findings | Source |

| H | 5,6-bis(5-methoxythiophen-2-yl) | ~500 | Excellent redox properties; highly active and efficient photoredox catalyst. | rsc.orgrsc.org |

| 1b | 5,6-bis(thiophen-2-yl) | N/A | Afforded good to excellent yields (73%) in Povarov cyclization. | mdpi.com |

| 1c | 5,6-diphenyl | N/A | Afforded excellent yields (95%) in Povarov cyclization. | mdpi.com |

Photosensitizing Agents for Singlet Oxygen Generation

Certain pyrazine derivatives have been developed as effective photosensitizing agents, capable of generating reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon exposure to light. scispace.comresearchgate.net Photosensitizers are molecules that, after absorbing light, can transfer the absorbed energy to other molecules, such as ground-state molecular oxygen (³O₂). nih.gov This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), which is a powerful oxidizing agent used in photodynamic therapy and photocatalysis. nih.govrsc.org

Research has focused on designing pyrazine-based structures like pyrazinoporphyrazines and other donor-acceptor systems that are efficient at this process. researchgate.netrsc.org Studies have shown that supramolecular nanoassemblies of some pyrazine derivatives exhibit high photocatalytic activity in mixed aqueous media under natural sunlight, facilitating oxidative reactions through the generation of singlet oxygen and superoxide (B77818) radicals. scispace.com The efficiency of singlet oxygen generation is often quantified using chemical probes like 9,10-anthracenediyl-bis(methylene) dimalonic acid (ABDA), which is consumed in the presence of ¹O₂. scispace.com

Interestingly, some pyrazine-based photosensitizers show enhanced performance in an aggregated state, a phenomenon known as aggregation-induced emission enhancement (AIEE), which boosts their photosensitizing ability compared to their isolated forms. scispace.com For example, nanoassemblies of pyrazine derivatives TETPY and CNDIPY have demonstrated a strong potential for generating singlet oxygen when irradiated with visible light. scispace.com

| Pyrazine System | Key Feature | Method of Detection | Finding | Source |

| Pyrazinoporphyrazines | Macrocyclic structure | Quantum yield assessment | Revealed good efficacy for singlet oxygen generation. | rsc.org |

| Nanoassemblies of CNDIPY | AIEE active, supramolecular assembly | ABDA consumption assay | High photosensitizing ability in aggregated state; consumed 50% of ABDA in 20 mins. | scispace.com |

| Nanoassemblies of TETPY | AIEE active, supramolecular assembly | ABDA consumption assay / CV | Good potential for singlet oxygen generation; sufficient reduction potential to generate superoxide radicals. | scispace.comresearchgate.net |

Supramolecular Chemistry and Intermolecular Interactions of Dicyanopyrazine Systems

Self-Assembly and Molecular Recognition

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. In dicyanopyrazine systems, the pyrazine (B50134) core, with its electron-deficient aromatic ring and nitrogen atoms, plays a crucial role in directing these assembly processes. Pyrazine-based compounds are known to act as versatile building blocks, or tectons, in the construction of complex supramolecular architectures. rsc.orgnih.gov The self-assembly of these molecules can be guided by a range of non-covalent interactions, including hydrogen bonding and π-π stacking. beilstein-journals.org

Molecular recognition, the specific binding of a guest molecule to a complementary host, is another key aspect of supramolecular chemistry. The pyrazine moiety can participate in molecular recognition events, acting as a hydrogen bond acceptor through its nitrogen atoms. nih.gov Studies on related pyrazine derivatives, such as pyrazine N,N'-dioxide, have demonstrated their ability to be recognized by host molecules like calix rsc.orgpyrroles, showcasing the potential for dicyanopyrazine systems to engage in host-guest chemistry. rsc.org The presence of the dicyano groups in 2,3-Dicyano-5-methylpyrazine further enhances its potential for molecular recognition, as the nitrogen atoms of the cyano groups can also act as hydrogen bond acceptors. researchgate.net

Crystal Engineering through Non-Covalent Interactions

Crystal engineering is a sub-discipline of supramolecular chemistry that focuses on the design and synthesis of crystalline solids with desired properties. wikipedia.org This is achieved through the deliberate control of intermolecular interactions to guide the assembly of molecules into specific crystalline arrangements. In the context of dicyanopyrazine systems, a variety of non-covalent interactions can be exploited for crystal engineering purposes.

The crystal structure of a related compound, 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine, reveals a donor-acceptor type arrangement where the planar molecules form uniform parallel stacks with a close interplanar spacing, indicative of significant π-π stacking interactions. mdpi.com This stacking is a common feature in the crystal packing of aromatic molecules and is a powerful tool in crystal engineering.

Future Directions and Emerging Research Avenues

Advanced Applications in Renewable Energy and Sensing Technologies

The electron-withdrawing nature of the dicyanopyrazine core makes it a compelling component for materials in renewable energy and sensing applications. Research is trending towards the design of sophisticated organic electronic devices.

Derivatives of 2,3-dicyanopyrazine are being explored for their potential use in redox flow batteries, which are promising for scalable energy storage. researchgate.net The multivalent redox behavior of some dicyanopyrazine-based compounds makes them potentially suitable as both cathode and anode active materials. researchgate.net Furthermore, their strong absorption and fluorescence characteristics are being harnessed for the development of electroluminescent devices, such as organic light-emitting diodes (OLEDs). researchgate.netrsc.org The ability to tune the electronic and optical properties through structural modification is a key driver in this field. rsc.org

In sensing technologies, dicyanopyrazine derivatives are being developed as fluorescent probes. For instance, a tetrapyrazinoporphyrazine incorporating dicyanopyrazine units has been shown to act as a "turn-on" fluorescent sensor for fluoride (B91410) anions. core.ac.uk The formation of J-aggregates in certain 2,3-dicyanopyrazine dyes, which exhibit intense red fluorescence, opens possibilities for their use in optical materials and organic solar cells. nii.ac.jp

Table 1: Applications of Dicyanopyrazine Derivatives in Renewable Energy and Sensing

| Application Area | Dicyanopyrazine Derivative Type | Function / Property | Potential Use |

|---|---|---|---|

| Renewable Energy | Tetracyano-dipyrazinopyrazines | Multivalent redox behavior | Redox Flow Batteries (RFBs) researchgate.net |

| Renewable Energy | Push-pull chromophores | Delayed fluorescence | Organic Light-Emitting Diodes (OLEDs) rsc.org |

| Sensing | Tetrapyrazinoporphyrazines | Turn-on fluorescence for anions | Fluoride Sensors core.ac.uk |

| Sensing / Optical Materials | Styryl dyes | J-aggregate formation, intense fluorescence | Optical Materials, Organic Solar Cells nii.ac.jp |

Development of Novel Biologically Active Scaffolds and Therapeutic Agents

The pyrazine (B50134) ring is a well-established pharmacophore found in numerous natural and synthetic bioactive molecules. researchgate.netrsc.org The incorporation of dicyano and methyl groups onto this scaffold offers new avenues for the development of therapeutic agents with unique biological activities.

Research has demonstrated that derivatives of 2,3-dicyano-5-methylpyrazine exhibit a range of biological effects, including antimycobacterial, antibacterial, and antifungal activities. sciforum.net Specific derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting potential applications in anti-angiogenic cancer therapy. researchgate.net The pyrazine nucleus is a core component of various alkaloids with diverse biological properties, and the synthesis of novel indole (B1671886) derivatives containing this scaffold is an active area of research. rsc.org

Future work will likely focus on the synthesis of libraries of this compound analogues and their systematic screening for various biological targets. The goal is to develop new therapeutic agents for a range of diseases, leveraging the versatile pyrazine scaffold. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design